molecular formula C15H17NO5 B7786456 2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid

2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid

Cat. No.: B7786456
M. Wt: 291.30 g/mol
InChI Key: UPCXUKHAHUDJKJ-FMIVXFBMSA-N
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Description

The compound identified as “2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.

Scientific Research Applications

2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. The exact mechanism of action can vary based on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-[[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-21-15(20)12(10(2)17)9-16-13(14(18)19)11-7-5-4-6-8-11/h4-9,13,16H,3H2,1-2H3,(H,18,19)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXUKHAHUDJKJ-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC(C1=CC=CC=C1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC(C1=CC=CC=C1)C(=O)O)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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